

Application Note: Quantification of Asciminib Using a Stability-Indicating HPLC-DAD Method

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Compound of Interest

Compound Name: *Asiminacin*

Cat. No.: *B141462*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the quantification of Asciminib in bulk drug substance using a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method.

Introduction

Asciminib is a potent and specific allosteric inhibitor of the BCR-ABL1 protein, representing a significant advancement in the treatment of Chronic Myeloid Leukemia (CML). Accurate and reliable quantification of Asciminib is crucial for quality control during drug manufacturing, formulation development, and stability testing. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) offers a robust, sensitive, and specific method for this purpose.

This application note details a stability-indicating RP-HPLC method for the determination of Asciminib, ensuring that the quantification is not affected by the presence of degradation products.

Experimental

Instrumentation and Chromatographic Conditions

A validated HPLC-DAD method for the quantification of Asciminib is summarized below.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II LC System or equivalent
Detector	Diode Array Detector (DAD)
Column	Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 μ m)
Mobile Phase	0.05M Ammonium Acetate Buffer : Acetonitrile (50:50, v/v), pH 4.8 (adjusted with acetic acid)
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	Ambient
Detection Wavelength	274 nm
Run Time	Approximately 10 minutes

Reagents and Standards

- Asciminib reference standard (purity >99.5%)
- Acetonitrile (HPLC grade)
- Ammonium Acetate (AR grade)
- Glacial Acetic Acid (AR grade)
- Water (Milli-Q or equivalent)

Protocols

Preparation of Mobile Phase

- Ammonium Acetate Buffer (0.05M, pH 4.8): Dissolve 3.85 g of Ammonium Acetate in 1000 mL of water. Adjust the pH to 4.8 with glacial acetic acid.
- Mobile Phase: Mix the Ammonium Acetate buffer and Acetonitrile in a 50:50 (v/v) ratio. Degas the solution by sonication for 15 minutes before use.

Preparation of Standard Solutions

- **Standard Stock Solution (100 µg/mL):** Accurately weigh 10 mg of Asciminib reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-3 µg/mL.

Sample Preparation (for Bulk Drug)

- Accurately weigh 10 mg of the Asciminib bulk drug sample and transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- Further dilute an appropriate volume of this solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 2 µg/mL).
- Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC-DAD method was validated according to the International Conference on Harmonisation (ICH) guidelines.[\[1\]](#)

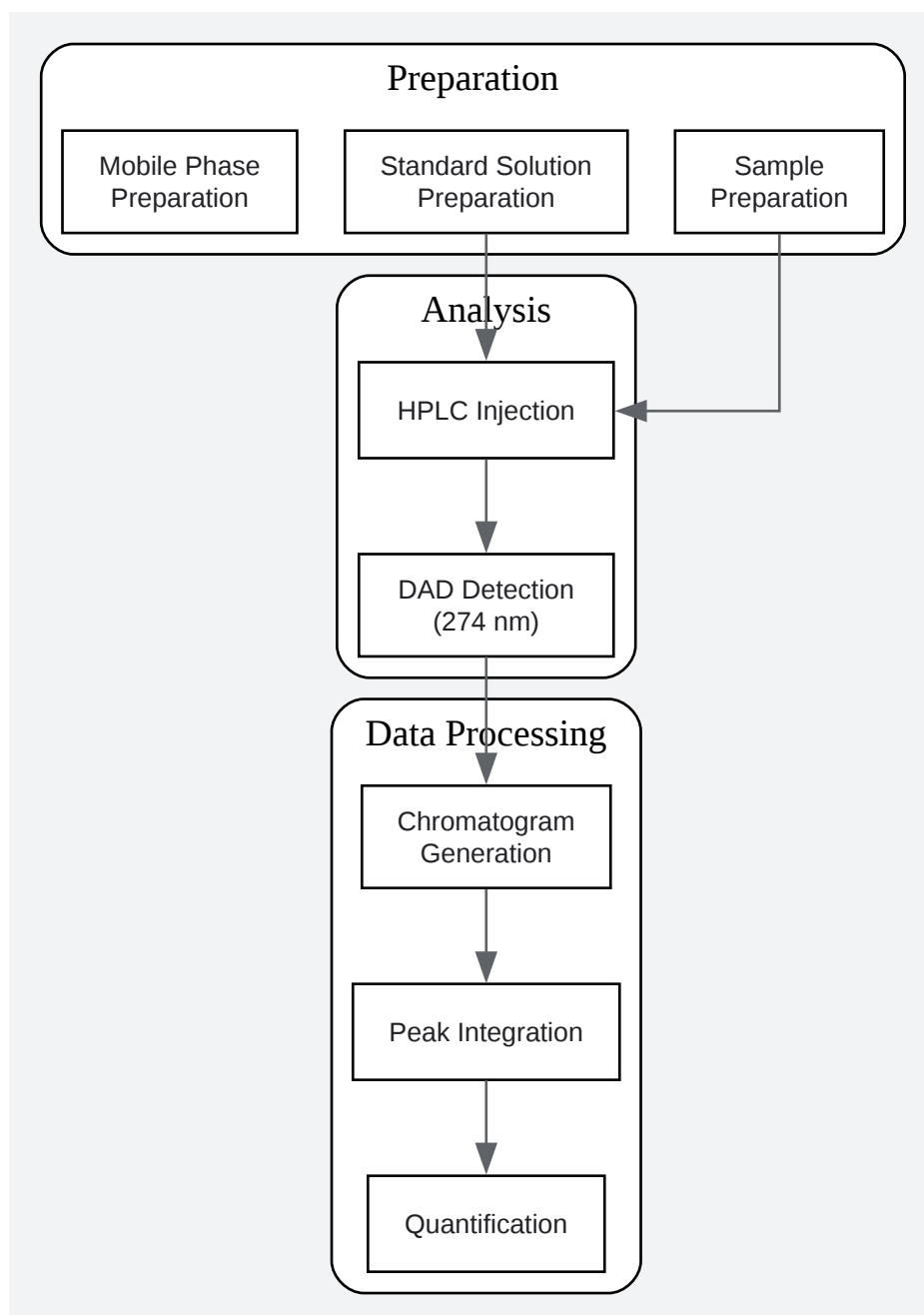
Validation Parameter	Result
Linearity Range	1 - 3 µg/mL
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	98.26 - 100.47% [1]
Precision (%RSD)	< 2%
Specificity	No interference from degradation products observed.
Retention Time	Approximately 5.1 min [1]

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Asciminib was subjected to acid, alkali hydrolysis, oxidation, thermal, and photolytic stress conditions. The degradation products were well-resolved from the main Asciminib peak, confirming the method's specificity.^[1]

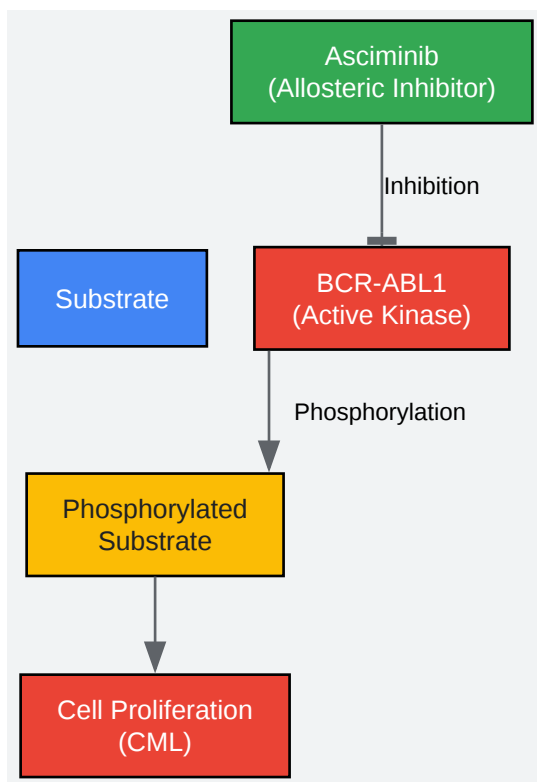
Stress Condition	Observation
Acid Hydrolysis	Degradation observed
Alkali Hydrolysis	Degradation observed
Oxidative Degradation	Degradation observed
Thermal Degradation	Degradation observed
Photolytic Degradation	Stable

Visualizations



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Caption: Experimental workflow for Asciminib quantification.



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Caption: Simplified mechanism of action of Asciminib.

Conclusion

The HPLC-DAD method described in this application note is simple, specific, accurate, and stability-indicating for the quantification of Asciminib in bulk drug substance. The method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry.

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References

- 1. scispace.com [scispace.com]

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